

Physical and chemical properties of zinc pivalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc pivalate

Cat. No.: B093234

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Zinc Pivalate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc pivalate ($\text{Zn}(\text{OPiv})_2$), the zinc salt of pivalic acid, is a key chemical compound with significant utility in modern organic synthesis and materials science. It serves as an essential precursor for a novel class of air- and moisture-stable solid **organozinc pivalate** reagents, which have overcome the handling limitations of traditional organozinc compounds.^{[1][2]} These stabilized reagents are highly effective in a variety of transition-metal-catalyzed cross-coupling reactions, making them invaluable tools in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.^{[3][4]} This guide provides a comprehensive overview of the physical and chemical properties of **zinc pivalate**, detailed experimental protocols for its synthesis and characterization, and insights into its structural features and applications.

Physical and Chemical Properties

Zinc pivalate is typically obtained as a puffy, amorphous white solid.^[5] It exhibits enhanced stability compared to many other organometallic reagents, as it can be weighed in air, although storage under an inert argon atmosphere is recommended.^{[3][5]} A key characteristic is its ability to sublime at high temperatures.^{[3][5]}

Tabulated Physical Properties

Property	Value	Source
Molecular Formula	$C_{10}H_{18}O_4Zn$	[6] [7] [8]
Molecular Weight	267.64 g/mol	[6] [7]
Appearance	Puffy, amorphous white solid	[5]
Melting Point	305–315 °C (with sublimation)	[3] [5]
Boiling Point	166.2 °C at 760 mmHg	[7] [9]
Solubility	Soluble in water	[10]
CAS Number	15827-10-8	[6]

Structural and Chemical Properties

Crystal Structure: In its solid state, **zinc pivalate** exists as a one-dimensional coordination polymer, denoted as $\{Zn(Piv)_2\}_n$.[\[11\]](#) Within this structure, each zinc(II) atom is situated in a distorted tetrahedral coordination environment.[\[1\]](#)[\[11\]](#) It is bonded to four oxygen atoms, each belonging to a different pivalate anion.[\[1\]](#)[\[11\]](#) Neighboring zinc atoms are linked by two bidentate bridging carboxylate groups, creating one-dimensional polymer chains.[\[11\]](#)

Stability: **Zinc pivalate** is a key component in the formation of highly air- and moisture-stable organozinc reagents.[\[2\]](#) Formulations such as $RZnOPiv \cdot Mg(OPiv)_2 \cdot nLiCl$ show significantly more resistance to degradation by moist air than conventional organometallic compounds.[\[7\]](#)[\[12\]](#) Studies suggest that the magnesium pivalate, $Mg(OPiv)_2$, component enhances this stability by sequestering water contaminants.[\[7\]](#)[\[12\]](#)

Thermal Behavior: Thermal analysis shows that **zinc pivalate** undergoes sublimation and vaporization in the temperature range of 430–550 K (157–277 °C).[\[11\]](#) This property is exploited during its purification.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of **zinc pivalate**.

NMR Spectroscopy

Nucleus	Solvent	Chemical Shift (δ)	Multiplicity	Assignment
^1H NMR	DMSO-d ₆	1.08 ppm	singlet	18H, -C(CH ₃) ₃
^{13}C NMR	DMSO-d ₆	28.3 ppm	-C(CH ₃) ₃	
		37.8 ppm	-C(CH ₃) ₃	
		184.0 ppm	C=O	

Data sourced from Organic Syntheses Procedure (2018).[\[3\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information on the coordination of the carboxylate groups.

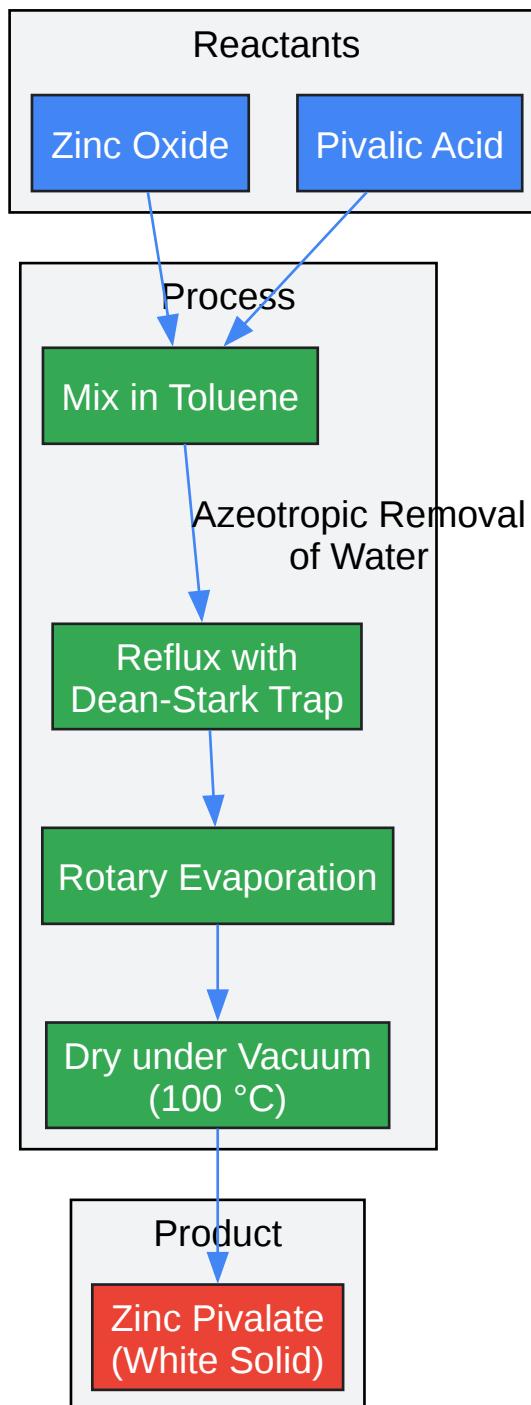
Wavenumber (cm ⁻¹)	Assignment
2962, 2929	C-H stretching
1606, 1534	Asymmetric and symmetric COO ⁻ stretching
1481, 1457, 1426	C-H bending
1228	C-C stretching
791, 609	O-C=O bending

Data sourced from Organic Syntheses Procedure (2018), recorded using a diamond ATR accessory.[\[3\]](#)[\[5\]](#) The separation between the asymmetric and symmetric carboxylate stretching frequencies is indicative of the bridging coordination mode of the pivalate ligands.[\[13\]](#)

Experimental Protocols

The following sections detail established methods for the synthesis and characterization of **zinc pivalate**.

Synthesis of Zinc Pivalate


Two primary, reliable methods for synthesizing anhydrous **zinc pivalate** are commonly cited.

Method 1: From Zinc Oxide and Pivalic Acid

This protocol is valued for its efficiency and the high purity of the resulting product.

- Reaction Setup: A dry 500 mL round-bottomed flask is equipped with a magnetic stir bar, a septum, and a Dean-Stark trap. The flask is charged with 250 mL of toluene.[3][5]
- Addition of Reactants: Pivalic acid (11.3 g, 110 mmol) is added to the toluene. Subsequently, zinc oxide (4.07 g, 50 mmol) is added in portions over 15 minutes at 25 °C, forming a suspension.[3][5]
- Azeotropic Distillation: The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap over approximately 16 hours.[3]
- Workup and Isolation: After cooling, the reaction mixture is concentrated by rotary evaporation. The remaining solid is dried under high vacuum (0.1 mmHg) at 100 °C for at least 6 hours to remove residual pivalic acid and water, yielding **zinc pivalate** as a white solid (98-99% yield).[5]

Synthesis of Zinc Pivalate (Method 1)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Zinc Pivalate|Reagent for Catalysis & Synthesis [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Zinc pivalate | C10H18O4Zn | CID 19435776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bocsci.com [bocsci.com]
- 8. zinc pivalate|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]
- 9. Zinc pivalate | lookchem [lookchem.com]
- 10. Zinc pivalate | 15827-10-8 | FZ167525 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Organozinc pivalate reagents: segregation, solubility, stabilization, and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of zinc pivalate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093234#physical-and-chemical-properties-of-zinc-pivalate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com